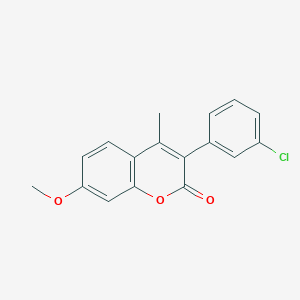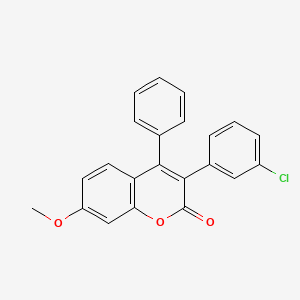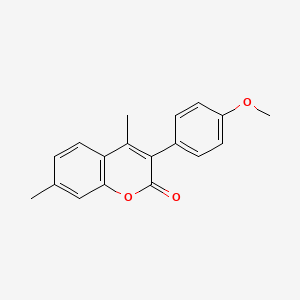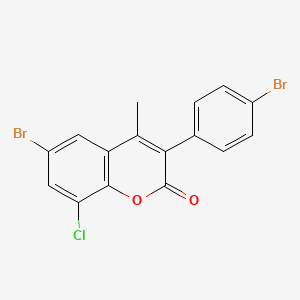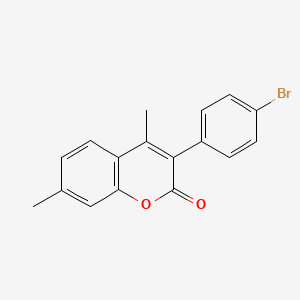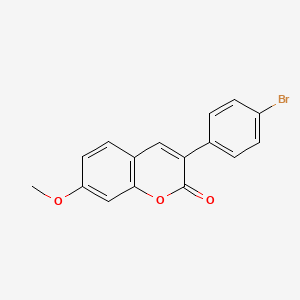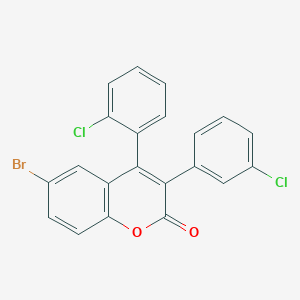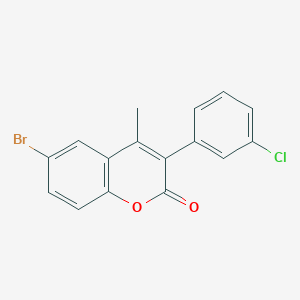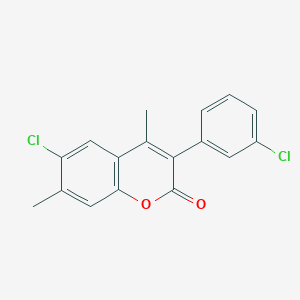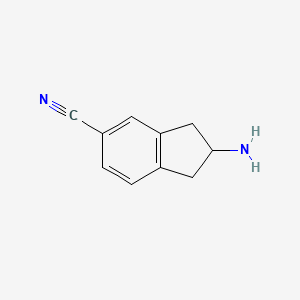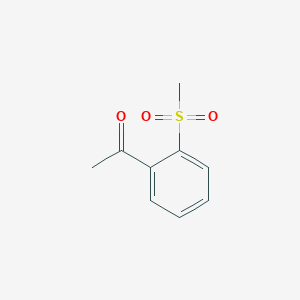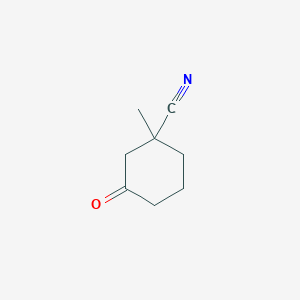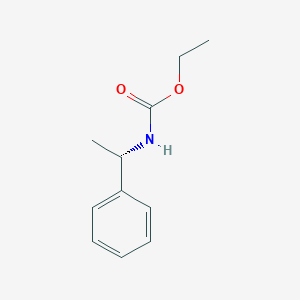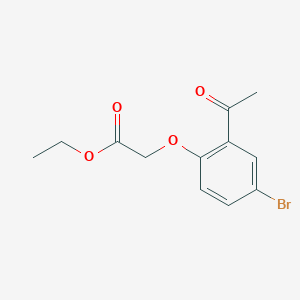
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate is a unique chemical compound with the molecular formula C12H13BrO4 . It has a molecular weight of 301.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate. Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The exact spatial arrangement of these atoms and their bonds would require more specific data or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Pathways
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate's metabolism and its implications in biochemical pathways have been a subject of study. For instance, the metabolism of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine in rats has revealed the formation of various metabolites through pathways involving deamination, reduction, oxidation, and acetylation, which could provide insights into the metabolic fate of structurally related compounds like Ethyl 2-(2-acetyl-4-bromophenoxy)acetate (Kanamori et al., 2002). Moreover, studies on the metabolism of 2-bromoethanol and ethylene oxide in rats suggest potential pathways for the metabolism of brominated ethyl acetates, possibly shedding light on the metabolic processes of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate (Jones & Wells, 1981).
Synthetic Applications and Memory Enhancement
The synthesis of related compounds such as 2-substituted ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate has been explored for potential applications in memory enhancement, suggesting that Ethyl 2-(2-acetyl-4-bromophenoxy)acetate might also have applications in the synthesis of bioactive compounds with neurological benefits (Li Ming-zhu, 2010).
Antidepressant-like Effects
The ethyl acetate fraction from various plant extracts has been investigated for its potential antidepressant-like activity, indicating that Ethyl 2-(2-acetyl-4-bromophenoxy)acetate, as an ethyl acetate derivative, could have potential applications in the development of antidepressant agents. For example, the ethyl acetate fraction from Tabernaemontana catharinensis leaves has shown significant antidepressant-like activity in animal models (Pauleti et al., 2018).
Antioxidant, Hypotensive, and Diuretic Activities
Studies on the ethyl acetate extracts from various medicinal plants reveal significant antioxidant, hypotensive, and diuretic activities, which could be extrapolated to the potential uses of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate in medical research focusing on oxidative stress, blood pressure regulation, and fluid balance (Bouaziz et al., 2019).
Anti-inflammatory Properties
Ethyl acetate derivatives have been evaluated for their anti-inflammatory effects in various models, suggesting potential research applications of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate in understanding and managing inflammation. For instance, the anti-inflammatory effects of ethyl acetate itself have been studied in models of lipopolysaccharide-induced inflammation (Liu et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-(2-acetyl-4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJROWIAIGCUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

